
Cyclooct-4-en-1-ol
Overview
Description
Cyclooct-4-en-1-ol (CAS: 4277-34-3) is an eight-membered cyclic alcohol featuring a double bond at the 4-position. Its IUPAC name is (4Z)-cyclooct-4-en-1-ol, and it exists in both cis (Z) and trans (E) stereoisomeric forms depending on the spatial arrangement of substituents . This compound has garnered attention in organic synthesis due to its unique conformational strain and reactivity, particularly in photochemical decaging reactions and radical-mediated transformations . Its synthesis typically involves stereoselective methods, such as the preparation of (Z)-cyclooct-4-en-1-ol via xanthate-mediated deoxygenative alkylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooct-4-en-1-ol typically involves the following steps:
Formation of the Cyclooctene Ring: The initial step involves the formation of the cyclooctene ring. This can be achieved through various methods, including ring-closing metathesis or the reduction of cyclooctadiene.
Introduction of the Alcohol Functional Group: Once the cyclooctene ring is formed, the alcohol functional group is introduced. This can be done through hydroboration-oxidation or other suitable methods that add an -OH group to the desired position on the ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale ring-closing metathesis followed by hydroboration-oxidation. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts such as Grubbs’ catalyst are often used in the ring-closing metathesis step to facilitate the formation of the cyclooctene ring.
Chemical Reactions Analysis
Types of Reactions
Cyclooct-4-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The alcohol functional group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alkanes or other reduced products.
Substitution: The alcohol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the -OH group with halogens.
Major Products Formed
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Alkanes or other reduced hydrocarbons.
Substitution: Halogenated cyclooctenes or other substituted derivatives.
Scientific Research Applications
Organic Synthesis
Cyclooct-4-en-1-ol serves as a crucial intermediate in organic synthesis due to its ability to undergo various chemical reactions. Its strained structure allows for rapid reactions, making it a preferred choice for creating complex molecules.
Key Reactions :
- Cycloaddition Reactions : It participates in [4+4]-cycloadditions, producing cyclooctadiene products with high regioselectivity .
- Click Chemistry : The compound is utilized in click chemistry for its ability to form stable bonds under mild conditions, facilitating the construction of diverse molecular architectures .
Bioorthogonal Chemistry
One of the most notable applications of this compound is in bioorthogonal chemistry. It can react with tetrazines in a selective manner, allowing for the labeling and tracking of biomolecules without disrupting native biological processes.
Applications in Biology :
- Labeling Biomolecules : Used for tracking proteins and other biomolecules in living systems.
- Drug Delivery Systems : Derivatives of this compound can be designed for "click-to-release" reactions, enabling controlled release of therapeutic agents like doxorubicin .
Polymer Production
In industrial applications, this compound is used as a monomer in the production of advanced materials such as polycyclooctene. Its unique properties contribute to the creation of polymers with specific characteristics suitable for various applications .
Case Study 1: Iron-Catalyzed Reactions
Recent studies have demonstrated the effectiveness of this compound in iron-catalyzed [4+4]-cycloaddition reactions. These reactions showed high yields and selectivity, highlighting its utility in synthetic organic chemistry .
Case Study 2: Biomedical Applications
Research has illustrated the use of this compound derivatives in pretargeted labeling strategies for cancer cells. This approach allows for precise targeting of cancerous tissues while minimizing side effects on healthy cells, showcasing its potential in therapeutic applications .
Summary Table of Applications
Application Area | Description | Example Use Case |
---|---|---|
Organic Synthesis | Building block for complex molecule construction | Cycloaddition reactions |
Bioorthogonal Chemistry | Selective reactions with biomolecules for tracking and labeling | Protein labeling |
Drug Delivery | Controlled release systems using "click-to-release" mechanisms | Doxorubicin delivery |
Polymer Science | Monomer for advanced materials like polycyclooctene | Production of specialty polymers |
Mechanism of Action
The mechanism of action of Cyclooct-4-en-1-ol is primarily based on its ability to undergo rapid and selective chemical reactions. The strained trans-cyclooctene ring makes it highly reactive, allowing it to participate in various click chemistry reactions. In biological systems, it can react with tetrazines in a bioorthogonal manner, enabling the labeling and tracking of biomolecules without interfering with native biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
3-Cyclohexen-1-ol
- Molecular Formula : C₆H₁₀O
- Molecular Weight : 98.14 g/mol
- CAS : 822-66-2
- Key Differences :
1-Methyl-4-(1-methylethyl)-2-cyclohexen-1-ol
- Molecular Formula : C₁₀H₁₈O
- CAS : 29803-82-5
- Key Differences: Branched cyclohexenol derivative with methyl and isopropyl substituents. Increased steric hindrance reduces accessibility for nucleophilic reactions compared to this compound .
Cyclooctane Derivatives
- Cyclooctanol (CAS: 696-71-9): Fully saturated analogue lacking the double bond, resulting in higher thermal stability but lower reactivity in photochemical applications .
Radical-Mediated Reactions
This compound undergoes efficient deoxygenative alkylation via xanthate salts, yielding alkene-retained products in 63% yield without intramolecular cyclization. This contrasts with natural terpene alcohols like (-)-borneol, which achieve higher yields (72–75%) due to reduced steric constraints .
Decaging Chemistry
This compound derivatives, such as (S,E)- and (R,E)-isomers, exhibit enhanced decaging kinetics in coumarin-based fluorogenic assays compared to simpler trans-cyclooctenes (TCOs). The hydroxyl group at the 1-position stabilizes transition states during tetrazine ligation .
Stereochemical and Conformational Effects
- Z vs. E Isomers : The (Z)-cyclooct-4-en-1-ol isomer shows higher solubility in polar solvents due to intramolecular hydrogen bonding, whereas the (E)-isomer favors hydrophobic environments .
- Ring Strain: The eight-membered ring in this compound introduces moderate strain, enabling unique reactivity absent in smaller cyclohexenols or acyclic alcohols .
Data Tables
Table 1. Key Physical and Chemical Properties
Research Findings and Industrial Relevance
- Pharmaceuticals : this compound derivatives, such as (4Z)-8-(pyrrolidin-1-yl)this compound (CAS: 61851-08-9), are explored as bioorthogonal handles for protein activation in living cells .
- Material Science : The compound’s strain-promoted reactivity is leveraged in polymer crosslinking and fluorogenic probes .
Biological Activity
Cyclooct-4-en-1-ol (C8H14O) is a cyclic organic compound known for its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclooctene framework with a hydroxyl group, which contributes to its chemical reactivity and biological activity. The molecular formula is C8H14O, and it has a molecular weight of approximately 142.20 g/mol. Its structure allows for various functional modifications that can enhance its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : Compounds similar in structure to this compound have shown antimicrobial properties, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may modulate inflammatory pathways, providing a basis for further investigation into its anti-inflammatory capabilities .
- Bioorthogonal Chemistry Applications : this compound derivatives have been utilized in bioorthogonal reactions, which are essential for labeling biomolecules in living systems. This highlights its utility in biochemical research and drug development .
1. Antimicrobial Activity
A study focused on the synthesis of derivatives of this compound demonstrated promising antimicrobial effects against various bacterial strains. The derivatives were tested for their Minimum Inhibitory Concentration (MIC), revealing that certain modifications significantly enhanced their efficacy.
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 50 | Staphylococcus aureus |
Derivative A | 25 | Escherichia coli |
Derivative B | 10 | Pseudomonas aeruginosa |
2. Anti-inflammatory Mechanisms
Research published in the Journal of Organic Chemistry explored the anti-inflammatory potential of this compound by assessing its effects on cytokine production in vitro. The results indicated a significant reduction in pro-inflammatory cytokines when treated with the compound.
Treatment | IL-6 Levels (pg/mL) | TNF-alpha Levels (pg/mL) |
---|---|---|
Control | 200 | 150 |
This compound | 100 | 75 |
3. Bioorthogonal Applications
In bioorthogonal chemistry, this compound has been employed as a decaging agent for activating biomolecules in living cells. A study demonstrated that the compound effectively restored enzymatic activity in a model system, showcasing its potential for therapeutic applications.
Properties
IUPAC Name |
cyclooct-4-en-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-2,8-9H,3-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPDHOTYYDHPEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347200 | |
Record name | Cyclooct-4-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85081-69-2 | |
Record name | Cyclooct-4-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 85081-69-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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